molecular formula C13H15NO2 B13082748 2-tert-Butylindolizine-6-carboxylic acid

2-tert-Butylindolizine-6-carboxylic acid

Cat. No.: B13082748
M. Wt: 217.26 g/mol
InChI Key: WXCQMSREAAUZCY-UHFFFAOYSA-N
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Description

2-tert-Butylindolizine-6-carboxylic acid is a specialized heterocyclic compound designed for research and development applications. It serves as a versatile synthetic intermediate, with its molecular structure comprising an indolizine scaffold bearing a tert-butyl substituent and a carboxylic acid functional group. The carboxylic acid group is a prevalent functionality in organic synthesis and pharmaceutical development . It is commonly used to protect molecules as tert-butyl esters, which are valuable due to their stability and the ease with which the protecting group can be removed later in a synthetic sequence . The indolizine core is a structure of significant interest in medicinal chemistry and materials science. Researchers can utilize this compound as a key precursor in constructing more complex molecules. The carboxylic acid group allows for further derivatization, for instance, through activation to active esters or conversion to other functional groups, enabling its incorporation into larger molecular frameworks or libraries for biological screening. As a building block, it holds potential for the synthesis of novel compounds in areas such as drug discovery, where indolizine derivatives are often explored for their biological activities, and in the development of advanced organic materials. Specific applications and the mechanism of action for this precise molecule are areas for ongoing research investigation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-tert-butylindolizine-6-carboxylic acid

InChI

InChI=1S/C13H15NO2/c1-13(2,3)10-6-11-5-4-9(12(15)16)7-14(11)8-10/h4-8H,1-3H3,(H,15,16)

InChI Key

WXCQMSREAAUZCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C=C(C=CC2=C1)C(=O)O

Origin of Product

United States

Sophisticated Spectroscopic and Spectrometric Characterization Techniques for 2 Tert Butylindolizine 6 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique for probing the atomic framework of a molecule. Through the application of various NMR experiments, a detailed picture of the proton and carbon environments, as well as their spatial relationships, can be constructed for 2-tert-Butylindolizine-6-carboxylic acid.

High-Resolution 1D NMR (¹H, ¹³C) for Proton and Carbon Framework Analysis

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of a compound reveals distinct signals for each chemically non-equivalent proton. For carboxylic acids, the acidic proton of the carboxyl group typically appears as a broad singlet in the downfield region of the spectrum, often between 10 and 12 ppm, due to deshielding effects and hydrogen bonding. Protons on the carbon atoms adjacent to the carboxylic acid group are also deshielded and typically resonate in the 2-3 ppm range. libretexts.orglibretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of a carboxylic acid is characteristically deshielded and appears in the range of 160-180 ppm. libretexts.orglibretexts.org This distinct chemical shift is a key identifier for the carboxylic acid functionality.

A hypothetical ¹³C NMR data table for this compound is presented below, illustrating the expected chemical shift ranges for the carbon atoms in the molecule.

Carbon AtomExpected Chemical Shift (ppm)
Carboxyl Carbon (C=O)160-180
Aromatic/Heterocyclic Carbons100-150
Aliphatic Carbons (tert-Butyl)30-40
Quaternary Carbon (tert-Butyl)30-50

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms, which is crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to one another in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached, providing direct C-H connectivity information.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule.

Solid-State NMR for Polymorphic and Crystalline Form Characterization

While solution-state NMR provides data on the molecule in a dissolved state, solid-state NMR can offer valuable insights into the compound's structure in its solid, crystalline form. This technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Mass Spectrometry (MS) Approaches for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precise mass measurement allows for the determination of the elemental composition of this compound, confirming its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry, the molecular ion is isolated and then fragmented. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For carboxylic acids, characteristic fragmentation patterns often involve the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org Analysis of the fragmentation pattern of this compound would help to confirm the connectivity of the different structural motifs within the molecule.

A hypothetical fragmentation data table for this compound is provided below to illustrate the expected fragmentation patterns.

Fragment IonMass LossCorresponding Neutral Loss
[M-OH]⁺17H₂O
[M-COOH]⁺45COOH
[M-C(CH₃)₃]⁺57C(CH₃)₃

Spectroscopic and Spectrometric Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search for detailed spectroscopic and spectrometric characterization data for the chemical compound this compound has yielded no specific experimental or theoretical findings. Despite a thorough review of scientific databases and literature, information pertaining to its vibrational, electronic, and solid-state structural properties remains elusive.

Consequently, the creation of a detailed article focusing solely on the sophisticated spectroscopic and spectrometric characterization of this compound, as per the requested outline, cannot be fulfilled at this time. The required data for the following analytical techniques are not available in the public domain for this specific compound:

Ultraviolet-Visible (UV-Vis) Spectroscopy: Data on the electronic transitions of this compound, which would provide insights into its chromophores and conjugation, are not documented.

X-Ray Crystallography: There are no published crystallographic studies, which would definitively determine its solid-state structure, including bond lengths, bond angles, and crystal packing.

While general principles of spectroscopic techniques for carboxylic acids are well-established, the strict requirement to focus exclusively on "this compound" prevents the use of analogous data from other compounds. The unique electronic and steric environment imparted by the indolizine (B1195054) core and the tert-butyl group would lead to a distinct spectroscopic fingerprint that cannot be accurately predicted or substituted with data from other molecules.

Further research, including the synthesis and subsequent analytical characterization of this compound, would be necessary to generate the data required to populate the requested article sections. Until such research is published, a scientifically accurate and detailed account of its spectroscopic properties cannot be provided.

Chemical Reactivity and Advanced Derivatization Strategies of 2 Tert Butylindolizine 6 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Indolizine (B1195054) Nucleus

The indolizine ring system is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution. The reaction's regioselectivity is a complex interplay of the inherent reactivity of the indolizine positions and the directing effects of the existing substituents.

The indolizine nucleus generally undergoes electrophilic attack preferentially at the 1- and 3-positions of the five-membered pyrrole-like ring, which are the most electron-rich. The presence of a tert-butyl group at the 2-position and a carboxylic acid at the 6-position significantly influences this pattern.

The 2-tert-butyl group is an electron-donating group through induction, which further activates the indolizine ring towards electrophilic attack. stackexchange.com As an ortho-, para-director, it would be expected to direct incoming electrophiles to the adjacent 1- and 3-positions. ucalgary.caucla.edu However, the substantial steric hindrance imposed by the bulky tert-butyl group can significantly impede electrophilic attack at the adjacent positions, particularly the 1-position. numberanalytics.comlibretexts.org

The 6-carboxylic acid group , being an electron-withdrawing group, deactivates the six-membered pyridine-like ring towards electrophilic substitution. numberanalytics.comyoutube.com In aromatic systems, a carboxyl group typically directs incoming electrophiles to the meta position. numberanalytics.com In the context of the indolizine ring, this deactivating effect on the six-membered ring further enhances the relative reactivity of the five-membered ring.

Considering these factors, electrophilic substitution on 2-tert-butylindolizine-6-carboxylic acid is predicted to occur predominantly at the 3-position . This position is electronically activated by the 2-tert-butyl group and is sterically more accessible than the 1-position.

Predicted Positional Reactivity for Electrophilic Aromatic Substitution:

PositionElectronic Effect of 2-tert-Butyl GroupElectronic Effect of 6-Carboxylic Acid GroupSteric HindranceOverall Predicted Reactivity
1 Activating (ortho)MinimalHighLow
3 Activating (ortho)MinimalModerateHigh
5 MinimalDeactivating (ortho)LowVery Low
7 MinimalDeactivating (ortho)LowVery Low
8 MinimalDeactivating (meta)LowLow

A variety of electrophilic aromatic substitution reactions can be envisioned for the this compound scaffold. masterorganicchemistry.com

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using standard halogenating agents, often in the presence of a Lewis acid catalyst. Given the predicted regioselectivity, halogenation would be expected to yield the 3-halo derivative.

Nitration: The introduction of a nitro group is typically accomplished using a mixture of nitric acid and sulfuric acid. youtube.com This reaction would likely lead to the formation of 3-nitro-2-tert-butylindolizine-6-carboxylic acid. The strongly deactivating nitro group would make subsequent electrophilic substitutions more difficult.

Acylation: Friedel-Crafts acylation, employing an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, would introduce an acyl group at the 3-position. This would furnish a 3-acyl-2-tert-butylindolizine-6-carboxylic acid, a versatile intermediate for further functionalization.

Nucleophilic Reactions and Substitutions on the Indolizine Scaffold

Nucleophilic aromatic substitution (SNAr) on the indolizine ring is generally challenging due to the electron-rich nature of the heterocycle. st-andrews.ac.uk Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com In this compound, the electron-donating tert-butyl group further disfavors nucleophilic attack. The carboxylic acid group is only moderately deactivating and is not positioned to effectively activate the ring for SNAr. Therefore, direct nucleophilic substitution on the indolizine core of this molecule is not a favorable reaction pathway under standard conditions.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position offers a versatile handle for a range of chemical modifications, enabling the synthesis of diverse derivatives with potential applications in conjugation and prodrug design.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various established methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, reaction with alkyl halides under basic conditions or the use of coupling agents can provide the desired esters. The synthesis of tert-butyl esters, for instance, can be achieved using reagents like N,N-dimethylformamide di-tert-butyl acetal (B89532) or di-tert-butyl dicarbonate (B1257347) ((Boc)2O). google.comorganic-chemistry.orgthieme.dersc.orgresearchgate.net These ester derivatives can serve as prodrugs, potentially improving the pharmacokinetic properties of the parent molecule.

Amidation: The formation of amides from the carboxylic acid is a crucial transformation for conjugation to peptides or other biomolecules. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with an amine. More commonly, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to facilitate the direct reaction between the carboxylic acid and an amine under mild conditions.

Common Reagents for Esterification and Amidation:

TransformationReagent/MethodProduct
Esterification R-OH, H+ (Fischer)Ester
Alkyl halide, BaseEster
N,N-dimethylformamide di-tert-butyl acetaltert-Butyl Ester
Amidation SOCl2, then R2NHAmide
DCC or EDC, R2NHAmide

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation, although they are not highly selective and would also reduce other susceptible functional groups. chemistrysteps.comchemistrysteps.com Milder and more selective reagents, such as borane (B79455) (BH3) or catalytic systems involving titanium, can also be employed for the reduction of carboxylic acids to alcohols. acs.orgorganic-chemistry.org The resulting hydroxymethyl group at the 6-position can then be used for further derivatization. It is important to note that stopping the reduction at the aldehyde stage from a carboxylic acid is generally challenging. researchgate.net

Decarboxylation: The removal of the carboxylic acid group can be achieved through decarboxylation, typically by heating the compound, sometimes in the presence of a catalyst. organic-chemistry.org For heteroaromatic carboxylic acids, silver- or copper-catalyzed methods have been shown to be effective. nih.govacs.orgacs.orgrsc.org The decarboxylation of this compound would yield 2-tert-butylindolizine, providing access to a different substitution pattern on the indolizine core.

Formation of Acid Halides and Anhydrides as Synthetic Intermediates

The carboxylic acid moiety at the C-6 position of this compound is a versatile functional group that can be readily converted into more reactive intermediates, such as acid halides and anhydrides. These derivatives are not typically isolated as final products but serve as crucial activated species for subsequent nucleophilic acyl substitution reactions, enabling the synthesis of esters, amides, and other derivatives.

Acid Halide Formation: The conversion of carboxylic acids to acid chlorides is a standard transformation in organic synthesis. For this compound, this can be achieved using common chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction with thionyl chloride proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.orgmasterorganicchemistry.com A subsequent nucleophilic attack by the chloride ion, generated in situ, on the carbonyl carbon leads to the formation of the corresponding acid chloride, 2-tert-butylindolizine-6-carbonyl chloride, with the release of sulfur dioxide and hydrogen chloride gases. masterorganicchemistry.com

Acid Anhydride Formation: Symmetrical or mixed anhydrides can also be synthesized from the parent carboxylic acid. A common laboratory method involves reacting the acid chloride derivative (e.g., 2-tert-butylindolizine-6-carbonyl chloride) with a carboxylate salt. libretexts.orgyoutube.com For instance, reacting the acid chloride with the sodium salt of this compound would yield the symmetrical anhydride. Alternatively, reacting it with a different carboxylate would produce a mixed anhydride. Another approach is the dehydration of two carboxylic acid molecules, which can be effective for certain substrates, particularly when forming cyclic anhydrides from dicarboxylic acids with gentle heating. libretexts.orgkhanacademy.org

These activated intermediates are highly susceptible to nucleophilic attack, making them valuable for constructing a library of derivatives from the this compound scaffold.

C-H Functionalization and Cross-Coupling Reactions at the Indolizine Core

Direct functionalization of carbon-hydrogen (C-H) bonds on the indolizine nucleus represents a powerful and atom-economical strategy for elaborating the core structure of this compound. This approach avoids the need for pre-functionalized starting materials, offering a more streamlined path to novel derivatives.

C-H Borylation: The introduction of a boryl group (e.g., boronic acid pinacol (B44631) ester, Bpin) onto the indolizine ring opens avenues for further diversification, primarily through Suzuki-Miyaura cross-coupling reactions. While literature on the C-H borylation of this compound itself is not available, studies on the broader indolizine class have demonstrated the feasibility of this transformation. worktribe.com Iridium-catalyzed C-H borylation is a prominent method for heteroaromatic compounds. nih.govacs.orgumich.edu The regioselectivity of these reactions is influenced by a combination of steric and electronic factors. umich.edu For many heterocycles, borylation tends to occur at positions distal to nitrogen atoms due to electronic effects and potential catalyst deactivation by coordination to the basic nitrogen. nih.govacs.org In the context of the title compound, the bulky tert-butyl group at C-2 and the carboxylic acid at C-6 would be expected to sterically direct borylation to the less hindered positions of the pyridine (B92270) ring, such as C-5 or C-8, or potentially the C-1 or C-3 positions on the pyrrole (B145914) ring.

C-H Arylation: Palladium-catalyzed direct arylation is a well-established method for forming C-C bonds on heterocyclic systems. nih.govscilit.com Studies on various indolizine substrates have shown that direct arylation can be achieved with high regioselectivity, often favoring the C-3 position of the pyrrole ring. nih.govscilit.com This transformation typically employs a palladium catalyst, such as PdCl₂(PPh₃)₂, in the presence of a base. nih.gov The reaction tolerates a variety of substituents on both the indolizine core and the aryl halide coupling partner. nih.gov For this compound, the C-3 position is sterically unhindered, making it a likely site for arylation. However, the directing effect of the C-6 carboxylic acid group could also influence the outcome, potentially favoring functionalization at the C-5 or C-7 positions.

Directed ortho-metalation (DoM), particularly through lithiation, is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.org For the indolizine system, direct lithiation has been shown to occur selectively at the C-5 position. nih.govnih.gov This process typically involves treating the indolizine substrate with a strong organolithium base, such as n-butyllithium (n-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C). nih.gov

The regioselectivity for the C-5 position is attributed to the kinetic acidity of the C-5 proton, which is activated by the adjacent nitrogen atom in the pyridine ring. Once the 5-lithioindolizine intermediate is formed, it can be trapped by a wide array of electrophiles to install new functional groups. nih.govnih.gov This "lithiation-electrophilic quench" sequence provides access to a diverse range of 5-substituted indolizines. nih.gov

ElectrophileReagent ExampleResulting Functional Group
Carbonyl SourceN,N-Dimethylformamide (DMF)Aldehyde (-CHO)
Halogen SourceIodine (I₂)Iodo (-I)
Carbonyl SourceBenzonitrile (PhCN)Benzoyl (-COPh)
Alkyl SourceAlkyl Halides (R-X)Alkyl (-R)
Silyl SourceTrimethylsilyl chloride (TMSCl)Trimethylsilyl (-SiMe₃)

This table presents potential electrophiles for quenching lithiated indolizine intermediates based on established reactivity patterns. nih.gov

Applying this strategy to this compound would first require protection of the acidic proton of the carboxylic acid group, as it would be readily deprotonated by the strong base. Following protection, lithiation would be expected to proceed at the C-5 position, allowing for the introduction of various electrophiles at this site.

Mechanistic Studies and Reaction Pathway Elucidation

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes for the functionalization of the this compound core.

Mechanism of C-H Arylation: For the palladium-catalyzed C-H arylation of indolizines, experimental and computational studies strongly support an electrophilic substitution (SₑAr-type) pathway rather than a concerted metalation-deprotonation (CMD) mechanism. nih.gov The proposed catalytic cycle likely involves:

Oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst to form an Ar-Pd(II)-X species.

Coordination of the electron-rich indolizine ring to the palladium center.

Electrophilic attack of the activated palladium complex on the indolizine ring (typically at C-3), forming a sigma-complex intermediate.

Deprotonation/rearomatization to release the C-3 arylated indolizine product and a Pd(II)-H species.

Reductive elimination of HX, regenerating the Pd(0) catalyst. The absence of a significant kinetic isotope effect in studies on deuterated indolizines supports a mechanism where C-H bond cleavage is not the rate-determining step, which is consistent with an electrophilic substitution pathway. nih.gov

Mechanism of C-H Borylation: The mechanism of iridium-catalyzed C-H borylation is generally understood to involve a catalytic cycle with an Ir(III) and Ir(V) species. The key steps are:

Oxidative addition of the B-H bond of the borylating agent (e.g., H-Bpin) to the iridium catalyst.

Oxidative addition of a C-H bond of the indolizine substrate to the iridium center, forming a dihydrido-iridium(V) complex.

Reductive elimination of H₂ to form an iridacycle.

Reductive elimination of the borylated indolizine product, regenerating the active catalyst. For heterocycles like indolizine, the interaction between the basic nitrogen atom and the catalyst can influence the reaction pathway and potentially lead to catalyst deactivation, which in turn affects the regioselectivity. nih.govacs.org Computational studies show that the higher energy pathway for borylation adjacent to basic nitrogen atoms contributes to the observed regioselectivity, which favors positions away from the nitrogen. acs.org

Mechanism of Lithiation: The regioselective lithiation of indolizines at the C-5 position is a form of directed metalation. The process is believed to be initiated by the coordination of the alkyllithium reagent to the nitrogen atom of the pyridine ring. organic-chemistry.org This coordination increases the kinetic acidity of the adjacent C-H protons. Due to the electronic nature of the indolizine system, the C-5 proton is the most acidic in the pyridine ring, leading to its preferential abstraction by the strong base (e.g., n-BuLi). worktribe.com The resulting 5-lithioindolizine is a stabilized organometallic intermediate that can readily react with various electrophiles. nih.govnih.gov

Computational and Theoretical Investigations on 2 Tert Butylindolizine 6 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are indispensable tools for elucidating the intricate relationship between the structure of a molecule and its electronic properties. For a substituted heterocyclic system like 2-tert-Butylindolizine-6-carboxylic acid, these computational methods provide profound insights into its geometry, stability, and reactivity, which are challenging to determine through experimental means alone.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium to large-sized molecules. nih.gov The primary application of DFT in the study of this compound is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. researchgate.netstackexchange.com

Typically, this involves using a hybrid functional, such as B3LYP, which combines the accuracy of Hartree-Fock theory with the efficiencies of local and gradient-corrected density functionals. nih.gov This is paired with a suitable basis set, like 6-311++G(d,p), which defines the atomic orbitals used in the calculation. nih.gov The optimization process iteratively adjusts bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached. researchgate.net

For this compound, DFT calculations would predict a nearly planar indolizine (B1195054) core. The substituents—the bulky tert-butyl group at the C2 position and the carboxylic acid group at the C6 position—would have their geometries optimized to minimize steric hindrance and maximize electronic stability. The carboxylic acid group's orientation relative to the ring, for instance, would be a key output of the energy profile calculation. The resulting optimized structure provides fundamental data for all subsequent property calculations.

Table 1: Predicted Optimized Geometrical Parameters for the Indolizine Core (Illustrative) This table presents typical bond lengths for the parent indolizine ring, calculated using DFT methods, to illustrate the expected output for the substituted compound.

BondTypical Calculated Bond Length (Å)
N4-C51.385
C5-C61.380
C6-C71.401
C7-C81.382
C8-N41.375
C1-C21.378
C2-C31.405
C3-C8a1.390
C1-C8a1.410

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that solve the Schrödinger equation without using empirical data or parameters, relying only on fundamental physical constants. wikipedia.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide higher accuracy for specific molecular properties. researchgate.netrsc.org

For this compound, these high-level calculations would be employed to predict properties where electron correlation effects are critical. This includes the precise determination of ionization potentials, electron affinities, and excited state energies. researchgate.net For example, an MP2 or CCSD(T) calculation, often considered the "gold standard" in computational chemistry, could provide a benchmark energy value for the molecule, against which the results from more cost-effective DFT methods can be compared. nih.gov The use of ab initio methods is particularly valuable for validating DFT results and for investigating complex electronic phenomena where standard DFT functionals may be less reliable.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors (Illustrative) This table provides representative values for a substituted indolizine system to demonstrate the output of FMO analysis.

ParameterFormulaIllustrative Value (eV)
EHOMO--5.85
ELUMO--1.95
Energy Gap (ΔE)ELUMO - EHOMO3.90
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.90
Chemical Hardness (η)(ELUMO - EHOMO) / 21.95
Global Softness (S)1 / (2η)0.256
Electrophilicity Index (ω)μ2 / (2η)3.897

Aromaticity Analysis of the Indolizine Ring System

Aromaticity is a fundamental concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. The indolizine core, being a 10-π electron system, is aromatic. However, the distribution of aromaticity between its five-membered pyrrole-like ring and six-membered pyridine-like ring is not uniform. Computational methods provide quantitative measures to explore this property.

Nucleus Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom, typically at the geometric center of a ring, and calculating the magnetic shielding value. A negative NICS value (e.g., for benzene) indicates a diamagnetic ring current, which is a hallmark of aromaticity. nih.gov Conversely, a positive value suggests anti-aromaticity, and a value near zero implies non-aromaticity.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. It evaluates the deviation of bond lengths within a ring from an ideal aromatic value, with a HOMA value of 1 representing a fully aromatic system (like benzene) and values less than 1 indicating lower aromaticity. nih.govnih.gov

For the indolizine system, studies have shown that the five-membered ring exhibits a higher degree of aromaticity than the six-membered ring. chemrxiv.orgacs.org This is consistent with theoretical principles suggesting that in fused heterocyclic systems, larger rings may lose some aromaticity in favor of smaller ones. chemrxiv.org Calculations for this compound would be expected to confirm this trend, with the substituents potentially causing minor perturbations to the aromatic character of each ring.

Table 3: Representative Aromaticity Indices for the Indolizine Core This table shows typical calculated NICS and HOMA values that illustrate the differing aromaticity of the two rings in the parent indolizine system.

Ring SystemNICS(1) (ppm)HOMAAromatic Character
Five-membered ring-11.50.85More Aromatic
Six-membered ring-6.80.65Less Aromatic

Resonance energy is a thermodynamic measure of aromaticity, defined as the extra stability of a conjugated system compared to a hypothetical localized structure. The parent indolizine molecule has a calculated resonance energy of approximately 0.29 kcal/mol, which is greater than that of pyrrole (B145914), indicating significant electronic delocalization across both rings. chemicalbook.com This stability is a direct consequence of its aromatic nature. The presence of tert-butyl and carboxylic acid groups on the this compound backbone would modulate this value, but the fundamental aromatic stabilization would remain.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. These theoretical methods allow for the simulation of spectra, which can aid in the structural elucidation of newly synthesized compounds and provide insights into their electronic structure.

Computational NMR Chemical Shift Prediction and Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining molecular structure. The prediction of ¹H and ¹³C NMR chemical shifts through computational methods has become a valuable complement to experimental data. Density Functional Theory (DFT) is widely used for this purpose, with the accuracy of the prediction depending on the chosen functional, basis set, and the method for calculating magnetic shielding tensors. nih.govresearchgate.net

The typical workflow involves optimizing the molecular geometry of this compound and then calculating the NMR shielding constants, often using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS).

The performance of various DFT functionals (e.g., B3LYP, PBE1PBE, HSEh1PBE) and basis sets (e.g., cc-pVTZ, aug-cc-pVDZ) has been extensively benchmarked for predicting chemical shifts. nih.gov For ¹³C shifts, methods like PBE1PBE/aug-cc-pVDZ have shown high accuracy, while for ¹H shifts, functionals such as HSEh1PBE with a cc-pVTZ basis set have provided excellent results. nih.gov A strong correlation between the calculated and experimental chemical shifts validates the computed structure. Discrepancies can point to incorrect assignments or highlight specific electronic or conformational effects not captured by the model.

Below is a hypothetical table illustrating the correlation between predicted and experimental NMR chemical shifts for this compound, which would be generated in a computational study.

AtomCalculated Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)Difference (Δδ, ppm)
C2145.2144.8+0.4
C3110.5110.1+0.4
C5125.8125.5+0.3
C6128.9128.4+0.5
C7115.3115.0+0.3
C8130.1129.7+0.4
COOH168.7168.2+0.5
H17.857.82+0.03
H36.956.91+0.04
H58.108.07+0.03
H77.507.46+0.04

Theoretical UV-Vis Absorption and Emission Spectra Modeling (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for modeling the electronic absorption and emission spectra of molecules. mdpi.comrsc.org This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light. For this compound, TD-DFT can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

The calculations can elucidate the nature of the electronic transitions, typically identifying them as π → π* or n → π* transitions involving frontier molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net The choice of functional and basis set is crucial, and benchmarks have shown that functionals like B3LYP and CAM-B3LYP often provide a good balance of accuracy and computational cost for organic molecules. mdpi.comarxiv.org Modeling can be performed in the gas phase or by including a solvent model (e.g., IEFPCM) to better replicate experimental conditions. mdpi.com

Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to model fluorescence spectra, predicting the emission wavelength and providing insights into the molecule's photophysical properties. arxiv.org

An exemplary data table from a TD-DFT study on this compound is presented below.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital ContributionExperimental λmax (nm)
S₀ → S₁3850.45HOMO → LUMO (95%)390
S₀ → S₂3100.21HOMO-1 → LUMO (88%)315
S₀ → S₃2750.15HOMO → LUMO+1 (75%)280

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. For the synthesis of the this compound scaffold, theoretical calculations can map the entire potential energy surface of a proposed reaction pathway.

A common route to indolizine synthesis is the 1,3-dipolar cycloaddition between a pyridinium (B92312) ylide and a suitable dipolarophile. rsc.orgchim.it DFT calculations can be employed to investigate this mechanism by locating and characterizing all stationary points, including reactants, intermediates, transition states (TS), and products. researchgate.net

Transition state analysis is a core component of these investigations. By calculating the geometry of a transition state and performing a frequency calculation, a single imaginary frequency confirms it as a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), which is the primary determinant of the reaction rate. researchgate.net

For a reaction producing this compound, computational analysis could compare different potential pathways, such as concerted versus stepwise mechanisms, to determine the most energetically favorable route. The calculations would provide detailed geometric parameters of the transition state, showing which bonds are being formed and broken. This understanding can guide the optimization of reaction conditions, such as temperature, catalyst, and solvent, to improve reaction yield and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Methodologies for Indolizine Derivatives (Focused on theoretical modeling of molecular interactions)

Computational modeling is crucial in drug discovery for predicting the biological activity of compounds and understanding their interactions with molecular targets. For indolizine derivatives, including this compound, QSAR and molecular docking are powerful in silico techniques. nih.govnih.gov

Ligand-Based and Structure-Based QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are used to predict the activity of new compounds and to guide the design of more potent analogues.

Ligand-Based QSAR: This approach is used when the 3D structure of the biological target is unknown. It relies on a set of molecules with known activities to build a model. For a series of indolizine derivatives, various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that relates these descriptors to the observed activity (e.g., IC₅₀). researchgate.net This model could then be used to predict the activity of this compound.

Structure-Based QSAR: When the 3D structure of the target protein is available, this method can be employed. It uses information from the protein-ligand binding poses, often derived from molecular docking, to generate descriptors. These descriptors might include interaction energies (e.g., van der Waals, electrostatic) between the ligands and specific amino acid residues in the active site. This approach provides a more direct link between structural features and the mechanism of action.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is widely used to screen virtual compound libraries and to understand the molecular basis of a ligand's activity. nih.gov

For this compound, a docking simulation would begin by obtaining the 3D structure of a relevant protein target, such as cyclooxygenase-2 (COX-2) or a mycobacterial enzyme, which are known targets for other indolizine derivatives. nih.govmdpi.com The simulation algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding affinity.

The results of a docking study provide a predicted binding pose and an estimated binding energy (e.g., kcal/mol). nih.gov Analysis of the best-scoring pose reveals specific molecular interactions, such as:

Hydrogen bonds: The carboxylic acid group of the ligand could act as a hydrogen bond donor or acceptor with polar residues like Arginine or Serine.

Hydrophobic interactions: The tert-butyl group and the indolizine ring system can form favorable hydrophobic contacts with nonpolar residues such as Leucine, Valine, or Isoleucine. mdpi.com

π-π Stacking: The aromatic indolizine core may engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

These insights are critical for structure-based drug design, allowing medicinal chemists to rationally modify the structure of this compound to enhance its binding affinity and selectivity for the target protein. nih.govmdpi.com

Pharmacophore Modeling and Virtual Screening Applications

Following a comprehensive search of scientific literature and chemical databases, no specific research was found detailing the application of this compound in pharmacophore modeling or virtual screening studies. While the broader class of indolizine derivatives has been the subject of computational research to identify novel therapeutic agents, studies focusing explicitly on the this compound scaffold in these applications are not publicly available.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. This model can then be used as a 3D query to search large compound libraries in a process known as virtual screening to identify potential new drug candidates.

General studies on other indolizine derivatives have successfully employed these methods. For instance, pharmacophore models have been developed for series of indolizines to elucidate the structural requirements for activities such as phosphodiesterase IV (PDE4) inhibition. These models typically highlight the importance of the core indolizine ring system and the nature and position of its substituents in dictating biological activity.

However, without specific studies on this compound, it is not possible to provide detailed research findings, data tables on its pharmacophoric features, or the results of any virtual screening campaigns involving this particular compound. The influence of the tert-butyl group at the 2-position and the carboxylic acid group at the 6-position on the potential pharmacophoric features and its behavior in virtual screening against various biological targets has not been documented in the reviewed literature.

Therefore, the generation of a detailed report, including data tables on pharmacophore modeling and virtual screening applications for this compound, cannot be fulfilled at this time due to the absence of specific research on this compound.

Molecular Level Bioactivity Profiling and Structure Activity Relationship Sar Studies of 2 Tert Butylindolizine 6 Carboxylic Acid Derivatives

Design and Synthesis of Analogs of 2-tert-Butylindolizine-6-carboxylic acid for SAR Exploration

The exploration of structure-activity relationships (SAR) for this compound necessitates the rational design and synthesis of a library of structural analogs. The synthetic strategy generally revolves around modifying the core indolizine (B1195054) nucleus and its key substituents: the tert-butyl group at the C2 position and the carboxylic acid at the C6 position.

The synthesis of the indolizine core can be achieved through various established methods, including 1,3-dipolar cycloaddition reactions, intramolecular cyclization, and transition metal-catalyzed pathways. derpharmachemica.comrsc.orgrsc.org For creating a diverse set of analogs, specific synthetic routes that allow for late-stage diversification are often employed. For instance, the synthesis of indolizine-2-carboxylic acid precursors provides a key intermediate that can be further modified. researchgate.net

SAR exploration for this scaffold involves several key modifications:

Modification of the C2-substituent: The bulky tert-butyl group significantly influences the steric and electronic properties of the molecule. Analogs are designed by replacing it with other alkyl groups (e.g., isopropyl, cyclohexyl), aryl groups, or hydrogen to probe the importance of steric bulk and hydrophobicity for target binding.

Substitution on the indolizine ring: Introducing various functional groups (e.g., halogens, methoxy (B1213986) groups, cyano groups) at other available positions on the pyridine (B92270) or pyrrole (B145914) ring of the indolizine nucleus allows for the fine-tuning of electronic properties, solubility, and metabolic stability. researchgate.netnih.gov Regiospecific lithiation is one advanced method that enables the introduction of substituents at specific positions, such as C5, which are not readily accessible through classical synthesis. nih.gov

These systematic modifications yield a library of compounds that can be screened against various biological targets to build a comprehensive SAR profile, linking specific structural features to observed bioactivity.

In Vitro Biochemical Assays for Target Interaction and Modulation

Following the synthesis of analogs, their biological activity is quantified through a series of in vitro biochemical assays designed to measure direct interaction with and modulation of specific protein targets.

Indolizine derivatives have been identified as promising inhibitors of several key enzymes involved in inflammation and metabolic diseases.

Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a major target for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com Several studies have demonstrated that indolizine derivatives exhibit potent COX-2 inhibitory activity. nih.gov For example, a series of 7-methoxy indolizines designed as bioisosteres of the NSAID indomethacin (B1671933) showed significant COX-2 inhibition. nih.gov The inhibitory activity is sensitive to the nature of the substituents on the indolizine core, with hydrophobic interactions playing a major role in binding to the enzyme's active site. nih.govmdpi.com One study found that compound 5a (diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate) was a more potent COX-2 inhibitor than indomethacin. mdpi.com

15-Lipoxygenase (15-LOX): This enzyme is implicated in inflammatory conditions and the development of atherosclerosis. nih.gov Indolizine derivatives have been identified as novel and potent inhibitors of 15-LOX. derpharmachemica.comnih.gov A study of 1-substituted indolizines found that many were significantly more active than the reference inhibitor quercetin. nih.gov Further research has identified indolizine derivatives as effective dual inhibitors of both COX and LOX enzymes, which is a promising strategy for developing anti-inflammatory agents with improved safety profiles. drugbank.com

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) signaling, making it a key therapeutic target for type 2 diabetes. nih.govutmb.edu While direct studies on this compound are limited, the broader class of indolizines has been noted for its potential as phosphatase inhibitors. derpharmachemica.com The general mechanism for PTP1B inhibitors often involves competitive binding at the active site. nih.gov Kinetic analyses of other heterocyclic PTP1B inhibitors have confirmed a competitive mode of action. nih.govmdpi.com

Compound ClassTarget EnzymeKey FindingsIC₅₀ (µM)Reference
7-Methoxyindolizine-dicarboxylates (Analog 5a)COX-2Potent inhibitor, higher activity than indomethacin.5.84 mdpi.com
7-Methoxyindolizine-dicarboxylates (Analog 5c)COX-2Moderate inhibitor.7.12 mdpi.com
Indolizine Derivative (Compound 56)COX-2Selective, non-competitive inhibition.14.91 drugbank.com
Indolizine Derivative (Compound 56)Soybean LOXSignificant non-competitive inhibition.13.09 drugbank.com
1-Substituted Indolizines15-LOXGenerally more potent than quercetin.Data Varies nih.gov
Anhydrofulvic acid (PTP1B Inhibitor Example)PTP1BPotent competitive inhibitor.1.90 nih.gov

The indolizine scaffold is also a versatile template for designing ligands that target various neurotransmitter receptors.

Nicotinic Acetylcholine Receptors (nAChRs): The α7 subtype of nAChR is a therapeutic target for cognitive impairments associated with schizophrenia. nih.gov Studies have reported the synthesis and evaluation of indolizine derivatives as potent α7 nAChR agonists. nih.gov The structure-activity relationship of indolizine-2-carboxylic acid derivatives indicated that substituents on the indolizine ring could improve inhibitory activity. researchgate.net While much of the research has focused on the related indolizidine alkaloids, the indolizine core itself shows promise for interacting with nAChR subtypes. nih.govnih.gov

Serotonergic Receptors: Pharmacological manipulation of the serotonin (B10506) system has significant therapeutic potential. nih.gov Indolizine and related indole (B1671886) derivatives have been synthesized and evaluated for their binding affinity to various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C. nih.govnih.gov Some indolizine derivatives have been identified as potent 5-HT3 receptor antagonists. derpharmachemica.com Binding affinity is typically determined through competitive radioligand binding assays, where the ability of the test compound to displace a known radiolabeled ligand from the receptor is measured, yielding an inhibition constant (Ki).

Compound ClassTarget ReceptorAffinity (Ki)Reference
Indolizine Derivativesα7 nAChRAgonistic activity reported, specific Ki values vary. nih.gov
Indole/Indolizine Analogs5-HT3Potent antagonism reported. derpharmachemica.com
trans-2-(5-fluoro-indol-3-yl)cyclopropylamine5-HT2C1.9 nM nih.gov
trans-2-(5-methoxy-indol-3-yl)cyclopropylamine5-HT1A40 nM nih.gov
Arylpiperazine Derivative (Compound 7f)5-HT1ANanomolar range affinity. nih.gov

Understanding the specific molecular interactions between this compound derivatives and their protein targets is crucial for rational drug design. Techniques like molecular docking and X-ray crystallography are used to visualize these interactions.

Molecular modeling studies of indolizine derivatives binding to COX-2 have indicated that hydrophobic interactions are the primary driving force for inhibition. nih.govmdpi.com The bulky substituents on the indolizine ring can occupy hydrophobic pockets within the enzyme's active site, while other groups can form specific hydrogen bonds or π-stacking interactions that stabilize the complex. mdpi.comresearchgate.net For instance, in COX-2, the carboxylic acid moiety of traditional NSAIDs forms a critical ionic interaction with Arg120; derivatizing this group in indolizine analogs can alter the binding mode and enhance selectivity. researchgate.netmdpi.com

Furthermore, the planar, conjugated electronic structure of the indolizine core imparts strong fluorescence properties. derpharmachemica.comderpharmachemica.com This characteristic makes these compounds valuable as spectroscopic tools for studying interactions with biomacromolecules, including DNA. derpharmachemica.com

Elucidation of Molecular Mechanisms of Action

Determining the precise mechanism by which a ligand modulates its target's function is a critical step in its development as a therapeutic agent.

The mechanism of action for enzyme inhibitors is often elucidated through kinetic studies. Lineweaver-Burk and Dixon plots can distinguish between different modes of inhibition, such as competitive, non-competitive, and mixed-type inhibition. mdpi.com Studies on various heterocyclic inhibitors targeting enzymes like PTP1B have demonstrated a classic competitive mechanism, where the inhibitor directly competes with the substrate for binding to the active site. nih.gov In contrast, some indolizine derivatives have been shown to act as non-competitive inhibitors of COX-2 and LOX, suggesting they bind to a site distinct from the substrate-binding site or to the enzyme-substrate complex. drugbank.com

Beyond direct competitive inhibition at the active (orthosteric) site, ligands can also act as allosteric modulators. nih.gov Allosteric modulators bind to a topologically distinct site on a receptor or enzyme, inducing a conformational change that alters the protein's function. nih.gov They can be positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand, or negative allosteric modulators (NAMs), which reduce it. nih.govnih.gov This mechanism offers the potential for greater target specificity and a "dimmer switch" approach to modulation rather than a simple "on/off" switch. nih.gov While direct evidence for allosteric modulation by this compound is not yet established, related scaffolds like indole-2-carboxamides have been shown to act as allosteric modulators for G protein-coupled receptors (GPCRs), suggesting that the indolizine framework could also be adapted for this purpose. mdpi.com

Conformational Changes Induced by Ligand Binding

The interaction between a ligand, such as a derivative of this compound, and its biological target is a dynamic process that often involves significant conformational changes in the protein. These structural adjustments are critical for biological function, influencing everything from enzyme catalysis to receptor activation. nih.govelifesciences.org The principles governing these changes are generally understood through two primary models: "induced fit" and "conformational selection" (or pre-existing equilibrium). psu.edugersteinlab.org

In the induced-fit model, the initial binding of a ligand is followed by a conformational change in the protein, which optimizes the interaction and leads to a stable complex. psu.edu Conversely, the conformational selection model posits that a protein exists as an ensemble of conformations in equilibrium, and the ligand selectively binds to and stabilizes a specific, pre-existing active conformation. gersteinlab.orgnih.gov In reality, ligand binding is often a combination of both mechanisms.

While specific crystallographic or NMR studies detailing the precise conformational changes induced by this compound derivatives are not extensively documented in the available literature, the principles can be inferred from computational and structure-activity relationship studies of the broader indolizine class. Molecular docking studies, for instance, which are a key part of structure-based drug design, inherently model the process of a ligand adopting a specific, low-energy conformation within a protein's binding site. nih.gov This process can necessitate adjustments in the protein's side-chain rotamers or even minor shifts in the backbone to accommodate the ligand. nih.govresearchgate.net Such studies on indolizine hybrids targeting enzymes like cyclooxygenase (COX) have been performed to understand their binding modes and rationalize their activity. mdpi.com These computational approaches help predict how the ligand fits within the active site, suggesting that the flexibility of both the indolizine derivative and the protein target is essential for achieving a stable and active complex. researchgate.net The binding event reshapes the protein's conformational landscape, which is fundamental to its biological effect. elifesciences.org

Structure-Based and Ligand-Based Molecular Design Principles Applied to Indolizine Scaffolds

The indolizine core is recognized as a "privileged scaffold" in medicinal chemistry, serving as a foundational structure for developing new therapeutic agents. derpharmachemica.com The design of novel derivatives, including those of this compound, relies heavily on both ligand-based and structure-based design principles to optimize their biological activity. nih.gov

Ligand-Based Molecular Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the analysis of structure-activity relationships (SAR) from a series of known active and inactive molecules. nih.gov For the indolizine scaffold, numerous SAR studies have provided insights into how structural modifications influence various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. derpharmachemica.comresearchgate.net

Key findings from SAR studies on indolizine derivatives indicate that:

Substitution Patterns: The nature and position of substituents on both the five-membered (pyrrole) and six-membered (pyridine) rings of the indolizine core are critical for activity. Modifications at positions 1, 2, 3, and 7 have been extensively explored. acs.orgnih.gov

Lipophilicity and Electronic Effects: There is often a trend of improved potency with higher lipophilicity. nih.gov The introduction of various functional groups can modulate the electronic properties of the scaffold, influencing its interaction with biological targets.

Linker Groups: When the indolizine core is part of a larger molecule, the nature of the linking group is important. Studies have shown that linkers like -CH₂- or -CONH- can be more effective than -CO- or -COCH₂- for certain targets, suggesting that the precise positioning of terminal functional groups is crucial for optimal binding. nih.gov

By synthesizing and testing libraries of systematically modified indolizine compounds, researchers can build pharmacophore models that define the essential structural features required for a desired biological effect.

Structure-Based Molecular Design: When the 3D structure of the target protein is available, structure-based design becomes a powerful tool. This approach involves using computational methods like molecular docking to predict how a ligand binds to the target's active site. researchgate.net This allows for the rational design of molecules with improved affinity and selectivity.

For indolizine derivatives, molecular docking studies have been employed to:

Identify Binding Modes: Docking simulations can reveal the specific orientation of the indolizine derivative within the binding pocket and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues. mdpi.comnih.gov For example, docking of indolizine-NSAID hybrids into COX-1 and COX-2 has helped explain their binding characteristics and selectivity. mdpi.com

Guide Structural Modifications: By understanding the binding mode, chemists can rationally design new analogs. For instance, if a region of the binding pocket is unoccupied, a substituent can be added to the indolizine scaffold to form an additional favorable interaction, thereby increasing potency. researchgate.net

Explain SAR Data: Docking can provide a structural basis for observed SAR. For instance, it can explain why a bulky substituent at a particular position decreases activity (due to steric hindrance) or why a hydrogen bond donor at another position increases it. nih.gov

These complementary design principles have been instrumental in exploring the therapeutic potential of the indolizine scaffold across a wide range of biological targets. nih.govresearchgate.netnih.gov

Development of Molecular Probes and Imaging Agents Based on Indolizine Scaffolds

The unique photophysical properties of the indolizine ring system make it an attractive scaffold for the development of advanced molecular tools, such as fluorescent probes and imaging agents. derpharmachemica.com Its conjugated planar electronic structure often results in strong fluorescence, which can be harnessed for visualizing biological processes in real-time. derpharmachemica.comnih.gov Indolizine-based fluorophores have emerged as versatile tools in chemical biology, finding applications in organelle visualization and the monitoring of molecular interactions. mdpi.comacs.org

The development of these probes often involves modifying the core indolizine structure to create "functional fluorophores" that change their fluorescence in response to specific external stimuli, such as interactions with biomolecules or changes in the cellular environment. rsc.org This has led to the creation of probes for imaging lipid droplets and monitoring peptide-protein interactions. nih.govacs.org

Rational Design of Fluorescent Indolizine-Based Probes

The rational design of indolizine-based fluorophores aims to precisely control their photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. nih.govnih.gov A primary strategy for achieving this is by modulating the intramolecular charge transfer (ICT) characteristics of the molecule. mdpi.com This is accomplished by strategically introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the indolizine scaffold.

Computational methods, particularly time-dependent density-functional theory (TD-DFT), play a crucial role in this design process. nih.govacs.org These calculations can predict how substitutions at different positions will perturb the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov By reducing the HOMO-LUMO energy gap, the emission wavelength can be systematically red-shifted. mdpi.com

For example, in 3,7-disubstituted indolizines, placing an EDG (like an N,N-dimethylamino group) at the C-3 position and an EWG (like an acetyl or aldehyde group) at the C-7 position can effectively tune the emission color across a wide visible range from blue to orange (462–580 nm). mdpi.com This predictable tuning allows for the creation of a palette of fluorescent probes suitable for multicolor imaging applications. nih.govacs.org This design strategy has been successfully used to develop novel fluorophore scaffolds like pyrido[3,2-b]indolizine and others based on the core indolizine structure. nih.govmdpi.comresearchgate.netresearchgate.net

CompoundR¹ Substituent (at C-3)R² Substituent (at C-7)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Color
12 -H-CO₂Et350462112Blue
9 -N(CH₃)₂-CO₂Et41050292Yellow
14 -N(CH₃)₂-CO₂H41651296Green
16 -N(CH₃)₂-CHO435580145Red-Orange

This table is based on data for 3,7-disubstituted indolizine derivatives to illustrate the principles of rational design for tuning fluorescence properties. mdpi.com

Bioconjugation Strategies for Biological Applications

To direct indolizine-based probes to specific biological targets or to immobilize them for analytical applications, bioconjugation strategies are employed. nih.gov This requires the design of polyfunctional indolizine scaffolds that are decorated with orthogonal reactive groups, allowing for the covalent attachment of other molecules like targeting ligands, drugs, or affinity tags. acs.org

The indolizine core can be functionalized at multiple positions, such as C-1, C-3, and C-7, with various "clickable" chemical handles. nih.gov These can include:

Amines

Esters

Alkynes

Carbonyls (for oxime ligation)

These reactive groups can be introduced either before the final cyclization to form the indolizine ring (prefunctionalization) or after the core has been synthesized (postfunctionalization). acs.org This versatility allows for the creation of tailored molecular tools. A prominent example is the synthesis of biotin-tagged indolizine derivatives. In this strategy, a linker molecule, such as one containing an ethylene (B1197577) glycol (EG) spacer, is attached to a functional group on the indolizine scaffold, and biotin (B1667282) is then coupled to the end of the linker. nih.gov The resulting conjugate can be immobilized on avidin-coated surfaces for use in affinity chromatography to identify the protein targets of a bioactive indolizine-based drug. acs.org This approach demonstrates the utility of the indolizine scaffold not just as a fluorophore, but as a versatile platform for creating complex chemical biology tools.

Advanced Applications and Future Research Trajectories for 2 Tert Butylindolizine 6 Carboxylic Acid

Role of 2-tert-Butylindolizine-6-carboxylic acid as a Versatile Building Block in Complex Chemical Synthesis

The indolizine (B1195054) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. bldpharm.combldpharm.com The presence of a carboxylic acid functional group, as seen in this compound, provides a crucial anchor point for chemical modification, allowing for its integration into more complex molecular architectures through reactions like amidation or esterification.

The indolizine framework is a core component of numerous physiologically active natural products and has been extensively used in the development of novel therapeutic agents. bldpharm.combldpharm.com Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and 5-HT3 receptor antagonist properties. bldpharm.combldpharm.com

Researchers have synthesized various indolizine derivatives to create analogs of natural compounds or to develop entirely new bioactive scaffolds. bldpharm.com The carboxylic acid moiety is particularly valuable in this context, as it can be used to link the indolizine core to other pharmacophores or to modulate the compound's solubility and pharmacokinetic properties. For instance, studies on indolizine-2-carboxylic acid derivatives have shown that substituents on the indolizine ring significantly influence their biological activity. The tert-butyl group at the 2-position in this compound would likely enhance metabolic stability and lipophilicity, properties that are often desirable in drug candidates.

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large numbers of diverse molecules. Heterocyclic scaffolds like indolizine are ideal starting points for the construction of such libraries due to their rigid structures and multiple points for functionalization.

The structure of this compound is well-suited for combinatorial library synthesis. The carboxylic acid at the C-6 position can be readily coupled with a diverse set of amines or alcohols to generate a library of amides or esters. Simultaneously, other positions on the indolizine ring could be functionalized, leading to a vast chemical space for the discovery of new bioactive agents. While specific libraries based on this exact compound are not yet documented, the synthesis of indole (B1671886) derivative libraries demonstrates the feasibility and utility of this approach for related heterocyclic systems.

Integration into Functional Materials and Optoelectronic Devices

The conjugated π-electron system of the indolizine ring imparts inherent fluorescence and semiconductor properties, making its derivatives attractive for applications in materials science and electronics. bldpharm.combldpharm.com The specific substituents on the indolizine core play a critical role in tuning these electronic and photophysical properties.

The strong fluorescence of the indolizine core is a key feature for its use in optoelectronic devices. bldpharm.combldpharm.com Research has shown that the emission color of indolizine-based fluorophores can be tuned across the visible spectrum (from blue to orange) by strategically placing electron-donating and electron-withdrawing groups on the scaffold. This tuning is often achieved through an intramolecular charge transfer (ICT) mechanism.

The tert-butyl group in this compound can enhance the performance of such materials by preventing aggregation-caused quenching in the solid state, a common issue in OLED emitters. The carboxylic acid group, being an electron-withdrawing group, can modulate the electronic properties and also serve as an anchoring point for further functionalization or for sensing applications. For example, a closely related compound, 3-(4-(dimethylamino)phenyl)indolizine-7-carboxylic acid, has been investigated as a fluorescent pH sensor, demonstrating the potential of the indolizine carboxylic acid scaffold in the development of chemical sensors.

The tunable and strong emission from indolizine derivatives makes them excellent candidates for fluorescent dyes used in analytical chemistry and biological imaging. Their utility as fluorescent markers in biology is an emerging field of application. Indolizine-based fluorescent scaffolds have been designed for their potential in bioimaging and as sensors for environmental changes.

The inherent fluorescence of the indolizine core in this compound provides the basis for its use as a fluorophore. The carboxylic acid group enhances water solubility and provides a site for conjugation to biomolecules, such as proteins or nucleic acids, enabling their use as targeted fluorescent probes in cellular imaging. The photophysical properties of several functionalized indolizines have been studied, revealing their potential as versatile fluorescent platforms.

Table 1: Photophysical Properties of Selected Indolizine Derivatives

Compound Substituents Absorption Max (λabs, nm) Emission Max (λem, nm) Solvent
Indolizine Derivative 1 3-Aryl, 7-Ester 396 533 Dichloromethane
Indolizine Derivative 2 3-Aryl, 7-Acetyl 415 574 Dichloromethane
Indolizine Derivative 3 3-Aryl, 7-Aldehyde 425 580 Dichloromethane

This table is generated based on data for 3,7-disubstituted indolizine compounds to illustrate the tuning of photophysical properties.

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and low-cost electronics. The performance of an OFET is highly dependent on the molecular structure and solid-state packing of the organic semiconductor used. Studies have shown that some indolizine derivatives exhibit n-type semiconductor behavior, which is less common but highly sought after for organic electronics.

The planar, aromatic structure of the indolizine core in this compound is conducive to the π-π stacking required for efficient charge transport. Furthermore, π-expanded systems based on the indolizine scaffold, such as indoloindolizines, have been specifically designed and investigated for their potential in OFET applications, showing tunable electronic properties. The tert-butyl group could improve the processability and film-forming properties of the material, while the carboxylic acid group could influence the energy levels and interface properties with the dielectric and electrode materials, making this class of compounds intriguing for future research in organic semiconductors.

Table 2: List of Chemical Compounds

Compound Name
This compound
3-(4-(dimethylamino)phenyl)indolizine-7-carboxylic acid

Emerging Roles in Chemical Biology and Advanced Probe Development

The indolizine core is known for its inherent fluorescence, a property that makes its derivatives attractive candidates for the development of chemical probes. While no specific studies on this compound as a biological probe have been published, its structural features suggest a strong potential in this arena. The carboxylic acid moiety at the 6-position provides a convenient handle for bioconjugation, allowing the molecule to be tethered to proteins, peptides, or other biomolecules. This could enable the development of targeted fluorescent labels for cellular imaging and tracking.

Furthermore, the bulky tert-butyl group at the 2-position may influence the photophysical properties of the indolizine core, potentially leading to enhanced quantum yields or shifts in emission spectra that could be advantageous for multiplex imaging. The interaction of this specific substitution pattern with biological macromolecules is an area that warrants investigation. Future research could focus on synthesizing derivatives where the carboxylic acid is activated for coupling and then applying these to label specific cellular targets to explore their localization and dynamics.

Table 1: Potential Applications in Chemical Biology

Application AreaRationalePotential Research Direction
Fluorescent Labeling Inherent fluorescence of the indolizine core and a conjugatable carboxylic acid handle.Synthesis of activated esters of the title compound for labeling proteins and peptides.
Targeted Probes Potential for derivatization to include targeting moieties (e.g., ligands for specific receptors).Conjugation to small molecules or antibodies to create probes for specific cellular components.
Environmental Sensing The fluorescence of indolizines can be sensitive to the local microenvironment (e.g., polarity, pH).Investigation of the solvatochromic and pH-dependent fluorescent properties of the compound.

Unexplored Chemical Space and Potential for Novel Transformations

The reactivity of the indolizine ring system is rich and offers numerous possibilities for novel chemical transformations. The electron-rich nature of the indolizine nucleus makes it susceptible to electrophilic substitution, and the positions of substitution are influenced by the existing substituents. The tert-butyl group at C-2 and the carboxylic acid at C-6 will direct further functionalization, opening up pathways to a diverse range of new derivatives with potentially unique properties.

The carboxylic acid group itself is a versatile functional group that can be transformed into a wide array of other functionalities, such as esters, amides, and ketones. These transformations could be used to modulate the biological activity or material properties of the parent compound. For instance, the synthesis of a library of amide derivatives could be a starting point for a medicinal chemistry campaign.

Moreover, modern synthetic methods, such as C-H activation, could be applied to the indolizine core of this compound to introduce new substituents at positions that are not readily accessible through classical methods. The exploration of such reactions on this specific scaffold represents a significant area of unexplored chemical space.

Outlook on Sustainable Synthesis and Derivatization Approaches for Future Research

The development of sustainable and environmentally friendly methods for the synthesis of indolizines is an active area of research. While the specific synthesis of this compound is not detailed in the current literature, future research will likely focus on "green" chemistry principles. This could involve the use of biocatalysis, such as enzyme-catalyzed reactions, to construct the indolizine core, minimizing the use of harsh reagents and organic solvents.

One-pot, multi-component reactions are another promising avenue for the sustainable synthesis of indolizine derivatives. These methods offer high atom economy and can reduce the number of purification steps required. The development of a one-pot synthesis for this compound and its derivatives would be a significant step forward.

Future derivatization strategies will also likely embrace sustainability. This could include the use of catalytic methods for the functionalization of the carboxylic acid group and the indolizine ring, as well as the exploration of solvent-free reaction conditions or the use of greener solvents like water or supercritical CO2. The combination of sustainable synthesis and derivatization will be crucial for the environmentally responsible exploration of the chemical space around this promising scaffold.

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